molecular formula C11H11BrN2 B1399734 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile CAS No. 1189353-46-5

2-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Cat. No. B1399734
M. Wt: 251.12 g/mol
InChI Key: ZPNNJXGSXFSWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-(pyrrolidin-1-yl)benzonitrile” is a chemical compound that belongs to the class of organic compounds known as anthranilamides . It is an important raw material and is used as pharmaceutical intermediates . The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-(pyrrolidin-1-yl)benzonitrile” is C11H11BrN2, and its molecular weight is 251.12 . The compound has a non-planar structure due to the non-planarity of the pyrrolidine ring, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-(pyrrolidin-1-yl)benzonitrile” are not detailed in the literature, the compound’s pyrrolidine ring is known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

“2-Bromo-4-(pyrrolidin-1-yl)benzonitrile” is a solid compound . It is insoluble in water .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as a combustible solid .

Future Directions

The pyrrolidine ring in “2-Bromo-4-(pyrrolidin-1-yl)benzonitrile” is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-bromo-4-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-11-7-10(4-3-9(11)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNNJXGSXFSWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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